Cas no 2138144-10-0 (1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride)
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-bromo-4-fluoro-phenyl)ethanamine;hydrochloride
- G64372
- EN300-295608
- 2138144-10-0
-
- MDL: MFCD31420976
- Inchi: 1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H
- InChI Key: XPCQHDRARULRNJ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(F)C(Br)=C1)(N)C.[H]Cl
Computed Properties
- Exact Mass: 252.96692g/mol
- Monoisotopic Mass: 252.96692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-295608-0.05g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 0.05g |
$719.0 | 2023-09-06 | ||
| Enamine | EN300-295608-0.1g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 0.1g |
$755.0 | 2023-09-06 | ||
| Enamine | EN300-295608-0.25g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 0.25g |
$789.0 | 2023-09-06 | ||
| Enamine | EN300-295608-0.5g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 0.5g |
$823.0 | 2023-09-06 | ||
| Enamine | EN300-295608-1.0g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 1g |
$857.0 | 2023-05-30 | ||
| Enamine | EN300-295608-2.5g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 2.5g |
$1680.0 | 2023-09-06 | ||
| Enamine | EN300-295608-5.0g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 5g |
$2485.0 | 2023-05-30 | ||
| Enamine | EN300-295608-10.0g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 10g |
$3683.0 | 2023-05-30 | ||
| Enamine | EN300-295608-1g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 1g |
$857.0 | 2023-09-06 | ||
| Enamine | EN300-295608-5g |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride |
2138144-10-0 | 5g |
$2485.0 | 2023-09-06 |
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride
Research Brief on 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride (CAS: 2138144-10-0): Recent Advances and Applications
1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride (CAS: 2138144-10-0) is a halogenated aromatic amine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromo-fluoro substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have highlighted its potential as a key building block for novel drug candidates, owing to its unique physicochemical properties and favorable pharmacokinetic profile.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride in the synthesis of potent serotonin receptor modulators. The research team utilized this compound as a chiral precursor to develop a series of enantiomerically pure ligands with high affinity for 5-HT2A and 5-HT2C receptors. The presence of both bromo and fluoro substituents was found to significantly enhance the binding affinity and selectivity of these compounds, suggesting that 2138144-10-0 could play a crucial role in the development of next-generation neuropsychiatric therapeutics.
In the field of oncology research, a recent patent application (WO2023051234) disclosed the use of 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride as a core structure for developing novel kinase inhibitors. The compound's ability to serve as a hydrogen bond acceptor and donor, combined with its optimal lipophilicity (clogP = 2.1), makes it particularly suitable for targeting the ATP-binding sites of various oncogenic kinases. Preliminary in vitro studies showed that derivatives of this compound exhibited promising activity against BRAF V600E mutant cell lines, with IC50 values in the low micromolar range.
The synthetic accessibility of 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, enantioselective reductive amination protocol that achieves >99% ee and 85% overall yield. This development is particularly significant for industrial applications, as it addresses previous challenges in large-scale production while maintaining high optical purity - a critical requirement for pharmaceutical intermediates.
From a safety and toxicological perspective, recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling studies have provided valuable insights into the compound's pharmacological properties. Data from in vitro hepatic microsome assays indicate moderate metabolic stability (t1/2 = 42 minutes in human liver microsomes), while Ames tests confirmed the absence of mutagenic potential at concentrations up to 100 μM. These findings support the continued investigation of 2138144-10-0 as a promising scaffold for drug discovery programs.
Looking forward, the unique structural features of 1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride position it as a valuable tool for medicinal chemistry exploration. Its simultaneous incorporation of halogen atoms and a chiral center offers multiple vectors for structural modification, enabling the fine-tuning of biological activity. Current research efforts are focusing on expanding its applications to additional target classes, including G protein-coupled receptors (GPCRs) and epigenetic modifiers, with several preclinical candidates already in development pipelines.
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